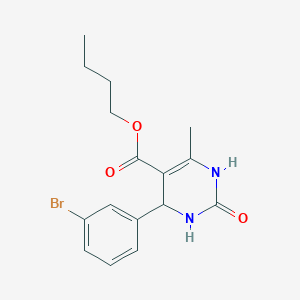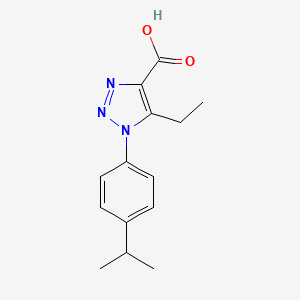
5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as EITCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EITCA is a triazole derivative that has shown promising results in the development of new drugs, materials, and biological probes.
作用机制
The mechanism of action of 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the growth and proliferation of microorganisms and cancer cells. This compound has been shown to inhibit the activity of DNA gyrase, an enzyme that is essential for DNA replication in bacteria. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of various microorganisms, including bacteria and fungi. Furthermore, this compound has been shown to exhibit anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively simple and inexpensive compound to synthesize, and it exhibits potent biological activities. However, this compound also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, this compound can be difficult to purify, which can affect its reproducibility in laboratory experiments.
未来方向
There are several potential future directions for research on 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of research could focus on the development of new drugs based on this compound. Another area of research could focus on the use of this compound as a fluorescent probe for the detection of biological molecules. Furthermore, research could focus on the use of this compound as a building block for the synthesis of new materials, including polymers and dendrimers. Overall, this compound is a promising compound with a wide range of potential applications in various fields of scientific research.
合成方法
The synthesis of 5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 4-isopropylphenyl hydrazine with ethyl acetoacetate to form 4-isopropylphenyl hydrazine acetoacetate. The resulting compound is then treated with sodium azide to form the triazole ring, which is subsequently oxidized to form this compound. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting using readily available reagents.
科学研究应用
5-ethyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antimicrobial, antifungal, and anticancer activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of biological molecules. Furthermore, this compound has been used as a building block for the synthesis of various materials, including polymers and dendrimers.
属性
IUPAC Name |
5-ethyl-1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-12-13(14(18)19)15-16-17(12)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZXABHWYZZYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
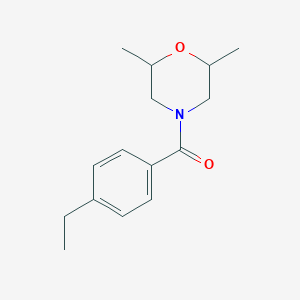
![N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B5199539.png)
![N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5199542.png)
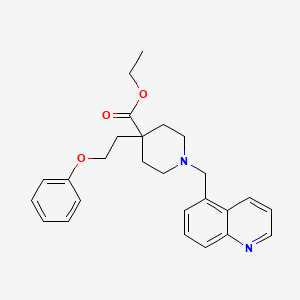
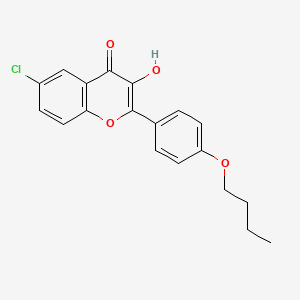
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5199564.png)
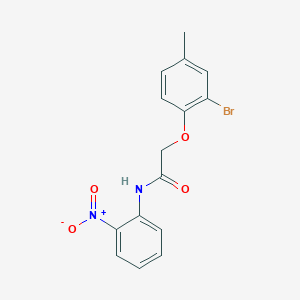
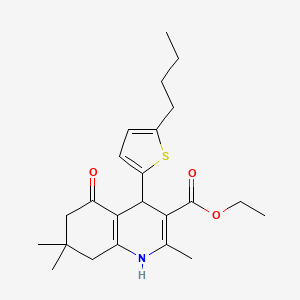
![ethyl [5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5199586.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5199590.png)
![N-{1-[1-(1H-indazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5199597.png)
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5199603.png)
![N-ethyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5199608.png)
